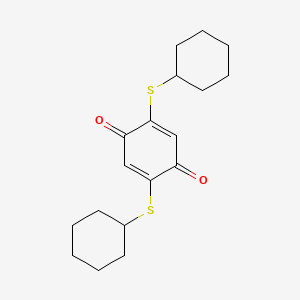

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione, also known as Dithiothreitol (DTT), is a reducing agent commonly used in biochemistry and molecular biology experiments. DTT is a small molecule with a molecular weight of 154.25 g/mol, and its chemical formula is C12H22O2S2.

Mecanismo De Acción

The mechanism of action of DTT involves the reduction of disulfide bonds in proteins. DTT acts as a nucleophile, attacking the sulfur atoms in the disulfide bonds and forming a stable thiolate anion. This reaction breaks the disulfide bond and releases the two cysteine residues as free thiols. The reduction of disulfide bonds by DTT is a reversible process, and the thiol groups can be re-oxidized to form disulfide bonds.

Biochemical and Physiological Effects:

DTT has no known biochemical or physiological effects in living organisms. It is not metabolized by the body and is rapidly excreted in the urine. However, DTT can be toxic if ingested or inhaled, and can cause skin and eye irritation if it comes into contact with the skin or eyes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DTT has several advantages as a reducing agent in lab experiments. It is inexpensive, readily available, and easy to use. DTT is also highly effective at breaking disulfide bonds, making it a popular choice for protein biochemistry experiments. However, DTT has some limitations. It is sensitive to oxidation and can lose its reducing power if exposed to air or light. DTT can also interfere with some protein assays, and its use can lead to the formation of protein aggregates and other artifacts.

Direcciones Futuras

There are several potential future directions for research on DTT. One area of interest is the development of new reducing agents that are more stable and effective than DTT. Another area of research is the investigation of the effects of DTT on protein structure and function. Finally, research on the use of DTT in drug discovery and development could lead to the identification of new therapeutic targets and treatments for a variety of diseases.

Métodos De Síntesis

DTT can be synthesized by the reaction of thionyl chloride with cyclohexanol, followed by the reaction of the resulting cyclohexyl chloride with sodium sulfide. The final product is obtained by the reaction of the intermediate cyclohexyl sulfide with maleic anhydride. The synthesis of DTT is a multi-step process that requires careful handling of the reagents and the use of appropriate protective equipment.

Aplicaciones Científicas De Investigación

DTT is widely used in scientific research as a reducing agent that can break the disulfide bonds between cysteine residues in proteins. This property of DTT makes it an essential tool in protein biochemistry, where it is used to denature and reduce proteins for analysis by techniques such as gel electrophoresis and mass spectrometry. DTT is also used in the synthesis of peptides and in the preparation of DNA and RNA samples for analysis.

Propiedades

IUPAC Name |

2,5-bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h11-14H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNTXVKYFWJZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC(=O)C(=CC2=O)SC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)

![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)